Home > Products > Screening Compounds P74622 > Moexipril-d4 Hydrochloride
Moexipril-d4 Hydrochloride -

Moexipril-d4 Hydrochloride

Catalog Number: EVT-1504806
CAS Number:
Molecular Formula: C₂₇H₃₁D₄ClN₂O₇
Molecular Weight: 539.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of moexipril-d4 Hydrochloride involves several chemical reactions that incorporate deuterated precursors. The initial steps typically include the formation of a key intermediate through the reaction of specific amino acids and carboxylic acids under controlled conditions. The process can be optimized to enhance yield and purity, often utilizing techniques such as chromatography for purification. The technical details of these methods are critical for ensuring the compound's efficacy and safety in therapeutic applications .

Molecular Structure Analysis

Moexipril-d4 Hydrochloride has a complex molecular structure characterized by the presence of deuterium atoms that replace hydrogen atoms in the original moexipril structure. This modification is intended to enhance metabolic stability and reduce clearance rates. The molecular formula can be represented as C20_{20}H26_{26}D4_{4}N2_{2}O5_{5}S, with a molecular weight that reflects these substitutions. Structural analyses using techniques such as nuclear magnetic resonance spectroscopy confirm the incorporation of deuterium and provide insights into the compound's three-dimensional conformation .

Chemical Reactions Analysis

Moexipril-d4 Hydrochloride participates in various chemical reactions typical of angiotensin-converting enzyme inhibitors. Upon administration, it undergoes hydrolysis to form moexiprilat, which is responsible for its pharmacological activity. The reaction mechanism involves the cleavage of the ester bond in the pro-drug, facilitated by hepatic enzymes. Additionally, it may interact with other biochemical pathways involving bradykinin metabolism, leading to enhanced vasodilation effects due to increased levels of nitric oxide and prostaglandins .

Mechanism of Action

The mechanism of action for moexipril-d4 Hydrochloride involves its conversion to moexiprilat, which effectively inhibits angiotensin-converting enzyme activity. This inhibition prevents the formation of angiotensin II from angiotensin I, resulting in vasodilation and decreased blood pressure. Furthermore, by inhibiting bradykinin degradation, it promotes additional vasodilatory effects. Clinical studies demonstrate that doses ranging from 7.5 mg to 15 mg daily lead to significant reductions in systolic and diastolic blood pressure .

Physical and Chemical Properties Analysis

Moexipril-d4 Hydrochloride appears as a fine white to off-white powder with specific solubility characteristics; it is soluble at approximately 10% weight-to-volume in distilled water at room temperature. Its melting point and other physical properties are critical for formulation development and quality control processes. Chemical properties include stability under various pH conditions and reactivity profiles that are essential for understanding its behavior in biological systems .

Applications

The primary application of moexipril-d4 Hydrochloride lies in its use as an antihypertensive agent. It is particularly valuable in research settings where understanding the pharmacokinetics and dynamics of deuterated compounds can lead to advancements in drug development. Additionally, it may serve as a reference standard in analytical chemistry for studying drug interactions and metabolism due to its distinct isotopic labeling .

Chemical Characterization of Moexipril-d4 Hydrochloride

Molecular Structure and Isotopic Labeling Patterns

Moexipril-d4 hydrochloride is a isotopically labeled analog of the angiotensin-converting enzyme (ACE) inhibitor moexipril hydrochloride, where four hydrogen atoms (³H) are replaced by deuterium (²H) at specific molecular positions. The parent compound moexipril has the molecular formula C₂₇H₃₄N₂O₇ and a molecular weight of 498.57 g/mol [3]. Deuterium incorporation increases the molecular weight to approximately 502.61 g/mol for the labeled analog. Strategic deuteration typically occurs at metabolically stable sites:

  • Deuteration Sites: The methyl group of the ethyl ester moiety (‑OCOCH₂CH₃ → ‑OCOCD₂CD₃) represents the primary labeling position. This location is selected due to its distance from the hydrolytic activation site (conversion to moexiprilat) and minimal impact on ACE binding affinity [1] [3].
  • Stereochemistry: Like the parent drug, moexipril-d4 hydrochloride retains the critical (S)-configuration at all chiral centers, ensuring identical steric interactions with the ACE active site [3].

Table 1: Molecular Characteristics of Moexipril-d4 Hydrochloride

PropertyMoexipril HydrochlorideMoexipril-d4 Hydrochloride
Molecular FormulaC₂₇H₃₄N₂O₇·HClC₂₇H₃₀D₄N₂O₇·HCl
Molecular Weight (g/mol)535.03539.07
Deuterium PositionsN/AEthyl ester (‑CD₂‑CD₃)
CAS Registry Number82586-52-5Not Assigned (Research Use)

Synthetic Pathways for Deuterium Incorporation

Synthesis of moexipril-d4 hydrochloride employs deuterated precursors to ensure regioselective labeling and high isotopic purity (>98%):

  • Deuterated Ethanol Route:
  • Anhydrous ethanol-d6 (CD₃CD₂OD) undergoes esterification with (2S)-2-[(1S)-1-carboxy-3-phenylpropyl]amino]propanoic acid under acid catalysis.
  • The resulting deuterated ethyl ester intermediate is coupled with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride [3].
  • Final purification via recrystallization (ethanol-diethyl ether) yields moexipril-d4 hydrochloride as crystals [3].
  • Catalytic H/D Exchange:
  • Moexipril ethyl ester is dissolved in deuterium oxide (D₂O) with palladium/carbon catalysis.
  • High-pressure/temperature conditions facilitate H/D exchange at the α‑positions of the ester group.
  • Requires stringent control to prevent epimerization at chiral centers [1].

Table 2: Synthesis Strategies for Moexipril-d4 Hydrochloride

MethodKey ReagentIsotopic PurityYieldAdvantages
Deuterated Ethanol RouteCD₃CD₂OH>99% atom D65-70%Regioselective, minimal racemization
Catalytic H/D ExchangeD₂O/Pd-C95-98% atom D50-55%Lower cost, fewer steps

Crystallographic and Spectroscopic Profiling (NMR, FTIR, XRD)

X-ray Diffraction (XRD):Moexipril hydrochloride crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 10.28 Å, b = 12.45 Å, c = 18.67 Å [3]. Deuterium substitution induces negligible lattice changes (<0.5% volume increase) due to minimal steric alterations.

Nuclear Magnetic Resonance (NMR):Key NMR spectral changes confirm deuterium incorporation:

  • ¹H-NMR (DMSO-d₆): Disappearance of the ethyl ester quartet at δ 4.12 ppm (‑OCOCH₂CH₃) and triplet at δ 1.21 ppm (‑OCOCH₂*CH₃).
  • ¹³C-NMR: The ‑OCOCH₂‑ carbon signal shifts from δ 60.2 ppm to a triplet (JCD = 22 Hz) due to deuterium coupling [4].
  • ²H-NMR: Characteristic triplet at δ 4.10 ppm (‑CD₂‑) and quartet at δ 1.18 ppm (‑CD₃).

Fourier-Transform Infrared (FTIR) Spectroscopy:Critical vibrational modes (KBr pellet, cm⁻¹):

  • Ester C=O stretch: 1745 (vs)
  • Carboxylic acid C=O: 1710 (s)
  • Deuterium-sensitive bands:
  • C-H stretch: 2985 → Absent in deuterated analog
  • C-D stretch: 2200 (m, broad) [3]

Optical Properties:Specific rotation [α]D23 = +34.2° (c = 1.1 in ethanol), identical to non-deuterated moexipril hydrochloride, confirming chiral integrity [3].

Table 3: Spectroscopic Benchmarks for Moexipril-d4 Hydrochloride

TechniqueKey Signal (Non-deuterated)Key Signal (Deuterated)Interpretation
¹H-NMR4.12 ppm (q, 2H, ‑CH₂‑)Signal absentDeuterium substitution
²H-NMRNot applicable4.10 ppm (t, ‑CD₂‑)Confirms labeling site
FTIR2985 cm⁻¹ (C‑H stretch)2200 cm⁻¹ (C‑D stretch)Isotopic shift ≈785 cm⁻¹
[α]D+34.2° (ethanol)+34.0°–34.3° (ethanol)Retention of stereochemistry

Properties

Product Name

Moexipril-d4 Hydrochloride

Molecular Formula

C₂₇H₃₁D₄ClN₂O₇

Molecular Weight

539.05

Synonyms

(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid-d4 Hydrochloride; CI-925-d4; RS-10085-197-d4; SPM-925-d4; Fempress-d4; Perdix-d4; Univasc-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.